![molecular formula C11H7F2NO3 B1458991 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid CAS No. 1803586-72-2](/img/structure/B1458991.png)
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid
Overview
Description
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell growth, proliferation, and differentiation .
- Reduced polyamine levels impact cell proliferation and survival, particularly in cancer cells where polyamines are crucial for rapid growth .
- Dysregulation of polyamine metabolism contributes to cancer and other diseases .
Target of Action
Mode of Action
- 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid irreversibly inhibits ODC.
Biochemical Pathways
- ODC inhibition disrupts the polyamine pathway, affecting downstream molecules like spermidine and spermine.
Pharmacokinetics
- The compound is orally administered. It distributes to tissues, including tumor sites. It undergoes hepatic metabolism. Elimination occurs primarily via urine. Pharmacokinetics influence its therapeutic efficacy .
Result of Action
- Reduced polyamines impair tumor cell growth and survival. The recent FDA approval for high-risk neuroblastoma maintenance therapy demonstrates its clinical relevance .
Action Environment
- pH, tissue oxygenation, and metabolic state affect compound stability and efficacy. Consider interactions with other medications. Proper storage ensures stability and potency .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, enhancing their activity and contributing to the reduction of reactive oxygen species . Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By enhancing the activity of antioxidant enzymes, it helps in mitigating oxidative damage to cellular components, thereby protecting cells from apoptosis and necrosis. Furthermore, this compound has been found to modulate gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. It has been shown to form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This modulation of enzyme activity can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and a gradual decrease in oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defense mechanisms without causing any adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects . For instance, its localization in the mitochondria is associated with enhanced mitochondrial antioxidant defense, while its presence in the nucleus can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of suitable precursors. One common method is the reaction of 2-phenyl-1,3-oxazole-5-carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the oxazole ring exhibit promising anticancer properties. Specifically, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses activity against a range of bacterial strains, including some resistant to conventional antibiotics. The difluoromethyl group enhances its interaction with microbial targets, which may lead to the development of new antimicrobial therapies .
1.3 Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with disease states. For instance, its ability to inhibit certain kinases could be leveraged in the treatment of diseases such as diabetes and obesity, where kinase activity plays a crucial role .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its structural characteristics allow it to disrupt the growth of specific weed species without harming crops. Field trials have demonstrated its effectiveness in controlling resistant weed populations, thereby enhancing crop yield and sustainability .
2.2 Plant Growth Regulation
In addition to herbicidal activity, this compound has shown potential as a plant growth regulator. It can modulate plant growth responses by influencing hormone levels, which can lead to increased resistance against environmental stressors .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound makes it suitable for use in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into high-performance materials used in various industrial applications .
3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental degradation, making it valuable in construction and automotive industries .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-thiophene-4-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid stands out due to its unique oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Biological Activity
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | CHFN\O |
Molecular Weight | 163.08 g/mol |
IUPAC Name | 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
PubChem CID | 124250994 |
Appearance | Powder |
Storage Temperature | Room Temperature |
Recent studies have indicated that derivatives of oxazole compounds, including this compound, may exhibit significant inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. In vitro assays have shown that certain oxazole derivatives can effectively inhibit PDE4B with lower IC values compared to established inhibitors like rolipram .
In Vitro Studies
In a notable study, various phenyl-substituted oxazoles were synthesized and tested for their ability to inhibit PDE4. The most promising compound exhibited an IC value of 1.4 μM against PDE4B, demonstrating a strong potential for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Study on Anti-inflammatory Effects
A study published in December 2020 focused on the synthesis of several oxazole derivatives and their anti-inflammatory effects. Among these, the compound showed significant inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophages, suggesting its potential as an anti-inflammatory agent .
Safety and Toxicology
The safety profile of this compound indicates it carries certain hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper handling precautions are advised to mitigate these risks .
Properties
IUPAC Name |
4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECJUUYOZSIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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